molecular formula C10H15NO2 B14807582 (R)-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid

(R)-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid

Cat. No.: B14807582
M. Wt: 181.23 g/mol
InChI Key: CCIUIWFXXDCCOJ-SECBINFHSA-N
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Description

®-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid is an organic compound that features a pyrrole ring attached to a pentanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid can be achieved through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalytic amount of iron (III) chloride, which allows for the formation of N-substituted pyrroles under mild reaction conditions . Another method involves the use of the Clauson-Kaas reaction, where 2,5-dimethoxytetrahydrofuran is reacted with primary amines to form pyrrole derivatives .

Industrial Production Methods

Industrial production of ®-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

®-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the pyrrole ring into more saturated derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring, enhancing their chemical and biological properties.

Scientific Research Applications

®-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of ®-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The pyrrole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may influence cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-4-methyl-2-(1H-pyrrol-1-yl)pentanoic acid is unique due to its specific structural configuration and the presence of the pentanoic acid chain. This structure imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

(2R)-4-methyl-2-pyrrol-1-ylpentanoic acid

InChI

InChI=1S/C10H15NO2/c1-8(2)7-9(10(12)13)11-5-3-4-6-11/h3-6,8-9H,7H2,1-2H3,(H,12,13)/t9-/m1/s1

InChI Key

CCIUIWFXXDCCOJ-SECBINFHSA-N

Isomeric SMILES

CC(C)C[C@H](C(=O)O)N1C=CC=C1

Canonical SMILES

CC(C)CC(C(=O)O)N1C=CC=C1

Origin of Product

United States

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